Impurity F of Calcipotriol

Descripción

Propiedades

IUPAC Name |

(E,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20-/t27-,32-,33-,34+,35-,36+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMYHZDULFSWLS-OABMYDGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H68O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112875-61-3 | |

| Record name | 24-Cyclopropyl-1alpha,3beta-bis(((1,1-dimethylethyl)dimethylsilyl)oxy)-9,10-secochola-5,7,10(19),22-tetraen-24-ol, (5Z,7E,22E,24S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112875613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24-CYCLOPROPYL-1.ALPHA.,3.BETA.-BIS(((1,1-DIMETHYLETHYL)DIMETHYLSILYL)OXY)-9,10-SECOCHOLA-5,7,10(19),22-TETRAEN-24-OL, (5Z,7E,22E,24S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SP93VP62P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Calcipotriol Impurity F?

For researchers, scientists, and professionals in drug development, a thorough understanding of impurities in active pharmaceutical ingredients (APIs) is paramount for ensuring drug safety and efficacy. This technical guide provides an in-depth look at Calcipotriol Impurity F, a known impurity of the synthetic vitamin D analogue, Calcipotriol.

Chemical Identity and Structure

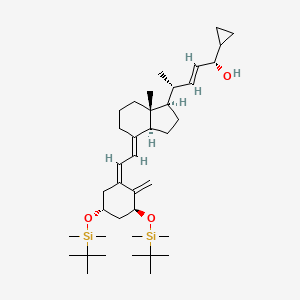

Calcipotriol Impurity F is chemically identified as a bis-silylated derivative of Calcipotriol. The presence of two bulky tert-butyldimethylsilyl (TBDMS) protecting groups on the 1α and 3β hydroxyl groups of the A-ring distinguishes it from the active parent compound. Its formation is typically associated with the synthesis process of Calcipotriol, where silyl ethers are used as protecting groups.

The IUPAC name for Calcipotriol Impurity F is (5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol.[1][2][3][4] It is also known by the synonym 1,3-Bis-O-(tert-butyldimethylsilyl)calcipotriene.[4][5]

Physicochemical Data

A summary of the key quantitative data for Calcipotriol Impurity F is presented in the table below, facilitating a clear comparison of its molecular properties.

| Property | Value | References |

| CAS Number | 112875-61-3 | [1][2][4][5][][7][8][9] |

| Molecular Formula | C₃₉H₆₈O₃Si₂ | [1][4][][7][8] |

| Molecular Weight | 641.14 g/mol | [1][][7] |

Structural Relationship

The following diagram illustrates the chemical relationship between Calcipotriol and Calcipotriol Impurity F, highlighting the addition of the tert-butyldimethylsilyl protecting groups.

Experimental Protocols: Detection and Analysis

The identification and quantification of Calcipotriol Impurity F are crucial for quality control in the manufacturing of Calcipotriol. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed for this purpose.

LC-MS Method for Separation and Identification

A Liquid Chromatography-Mass Spectrometry (LC-MS) method has been described for the separation of Calcipotriol and its impurities.[]

-

Chromatographic Column: A C18 column (150 x 4.6 mm, 2.7 µm particle size) is used for separation.

-

Mobile Phase: A gradient elution is employed with a two-component mobile phase:

-

Component A: Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)

-

Component B: Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)

-

-

Column Temperature: The column is maintained at 50°C.

-

Injection Volume: A 20 µL injection volume is used.

-

Detection: Detection is carried out using a Diode Array Detector (DAD) scanning from 200 to 400 nm, with quantification of Calcipotriol and its related impurities at 264 nm. Mass spectrometry is used for mass confirmation of the separated components.

This method is stability-indicating, meaning it can effectively separate the active ingredient from its degradation products and process-related impurities, ensuring the accurate assessment of product quality and stability.[1]

References

- 1. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 2. scirp.org [scirp.org]

- 3. theclinivex.com [theclinivex.com]

- 4. alentris.org [alentris.org]

- 5. Calcipotriol EP Impurity F | 112875-61-3 | Pharma Impurities | Dr. Ashavin [drashavins.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. Calcipotriol EP Impurity F - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]

- 9. clearsynth.com [clearsynth.com]

Spectroscopic Analysis of Calcipotriol Impurity F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis. As with any pharmaceutical active ingredient, the identification and characterization of impurities are critical for ensuring drug safety and efficacy. Calcipotriol Impurity F is a known related substance of Calcipotriol. This technical guide provides a summary of the available information on its spectroscopic characterization and outlines general experimental protocols for its analysis.

While specific proprietary spectral data for Calcipotriol Impurity F is not publicly available, this document compiles general methodologies and representative data based on the analysis of similar compounds and information from suppliers of the reference standard. The primary methods for characterization of Calcipotriol and its impurities include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

Chemical Identity

| Compound Name | Calcipotriol Impurity F |

| Systematic Name | (1α,3β,5Z,7E,22E,24S)-24-cyclopropyl-1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-Secochola-5,7,10(19),22-tetraen-24-ol |

| CAS Number | 112875-61-3 |

| Molecular Formula | C₃₉H₆₈O₃Si₂ |

| Molecular Weight | 641.14 g/mol |

Spectroscopic Data Summary

The following tables present a representative summary of the kind of spectroscopic data expected for Calcipotriol Impurity F. This data is illustrative and intended to guide researchers in their analytical work. Actual experimental data should be obtained from the analysis of a certified reference standard.

Table 1: Representative ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.2 - 6.0 | m | 2H | Olefinic Protons |

| 5.4 - 5.2 | m | 2H | Olefinic Protons |

| 4.9 - 4.7 | m | 2H | Olefinic Protons (exocyclic methylene) |

| 4.2 - 4.0 | m | 2H | CH-O |

| 3.6 - 3.4 | m | 1H | CH-O |

| 2.8 - 0.5 | m | - | Aliphatic Protons (steroid backbone and cyclopropyl group) |

| 0.9 - 0.8 | s | 18H | Si-C(CH₃)₃ |

| 0.1 - 0.0 | s | 12H | Si-(CH₃)₂ |

Table 2: Representative ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 140 - 110 | Olefinic Carbons |

| 80 - 60 | C-O |

| 60 - 10 | Aliphatic Carbons |

| 30 - 15 | Si-C(CH₃)₃ |

| 0 - (-5) | Si-CH₃ |

Table 3: Representative Mass Spectrometry Data

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS | Positive | [M+H]⁺, [M+Na]⁺ | Molecular ion and sodium adduct |

Table 4: Representative IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad | O-H stretch (hydroxyl group) |

| 3100 - 3000 | Medium | C-H stretch (olefinic) |

| 3000 - 2800 | Strong | C-H stretch (aliphatic) |

| 1650 - 1600 | Medium | C=C stretch (alkene) |

| 1250, 835, 775 | Strong | Si-C stretch and rocking (tert-butyldimethylsilyl groups) |

| 1100 - 1000 | Strong | C-O stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for Calcipotriol Impurity F. These should be adapted and optimized for the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Calcipotriol Impurity F reference standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon-13 NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of Calcipotriol Impurity F in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Analysis:

-

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in both positive and negative ion modes to identify the molecular ion and common adducts.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

-

Instrumentation: Employ a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample compartment or the KBr pellet matrix and subtract it from the sample spectrum.

-

Logical Workflow for Impurity Characterization

The following diagram illustrates a typical workflow for the identification and characterization of an impurity in a drug substance like Calcipotriol.

Conclusion

The structural elucidation of Calcipotriol Impurity F relies on a combination of modern spectroscopic techniques. While publicly accessible, detailed raw data is limited, this guide provides a framework for the analytical approach to its characterization. For definitive identification and quantification, it is essential to use a certified reference standard and develop and validate analytical methods according to regulatory guidelines. The provided workflow and representative data serve as a valuable resource for researchers and scientists in the field of pharmaceutical analysis and drug development.

References

Unveiling the Pharmacological Potential of Calcipotriol Impurity F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy is mediated through the vitamin D receptor (VDR), influencing gene expression related to cellular proliferation and differentiation. The synthesis of this complex molecule invariably leads to the formation of impurities, which require thorough characterization to ensure the safety and efficacy of the final drug product. This technical guide focuses on Calcipotriol Impurity F, a specific process-related impurity, delving into its structural characteristics and postulating its potential pharmacological activity based on established structure-activity relationships for VDR ligands. While direct experimental data on the pharmacological activity of Calcipotriol Impurity F is not publicly available in peer-reviewed literature, this guide provides a comprehensive analysis of its likely interaction with the VDR and detailed experimental protocols to facilitate its empirical investigation.

Introduction to Calcipotriol and its Impurities

Calcipotriol is a potent VDR agonist designed to exhibit a favorable therapeutic window, with high affinity for the VDR but lower systemic calcemic effects compared to the endogenous hormone, calcitriol.[1][2] The manufacturing process of Calcipotriol is a multi-step chemical synthesis where various related substances, including isomers and degradation products, can emerge.[3] Regulatory guidelines necessitate the identification and control of these impurities to ensure the quality of the active pharmaceutical ingredient (API).

Calcipotriol Impurity F is identified as a key process-related impurity. Understanding its potential pharmacological profile is crucial for a comprehensive risk assessment.

Physicochemical and Structural Characterization of Calcipotriol Impurity F

A thorough understanding of the chemical identity of Calcipotriol Impurity F is the foundation for predicting its biological activity. The key identifiers and structural features are summarized in Table 1.

Table 1: Physicochemical and Structural Data for Calcipotriol Impurity F

| Parameter | Value | Source(s) |

| Chemical Name | (5Z,7E,22E,24S)-24-Cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol | [3][4][5] |

| CAS Number | 112875-61-3 | [1][2][3][4][5][6][7][8][9][10] |

| Molecular Formula | C₃₉H₆₈O₃Si₂ | [1][3][4][6][7] |

| Molecular Weight | 641.13 g/mol | [4][5][6][7] |

The defining structural characteristic of Calcipotriol Impurity F is the presence of tert-butyldimethylsilyl (TBDMS) protecting groups attached to the hydroxyl moieties at the 1α and 3β positions of the A-ring. This indicates that Impurity F is a protected synthetic intermediate in the manufacturing of Calcipotriol.

Postulated Pharmacological Activity: A Structure-Activity Relationship (SAR) Analysis

Direct, peer-reviewed pharmacological data for Calcipotriol Impurity F is not available. However, a robust body of literature on the structure-activity relationships of vitamin D analogues allows for a strong hypothesis regarding its potential activity.

The interaction between vitamin D analogues and the VDR is highly specific, with the hydroxyl groups at the 1α and 3β positions of the A-ring being critical for high-affinity binding. These groups form key hydrogen bonds with amino acid residues within the VDR's ligand-binding pocket.

In Calcipotriol Impurity F, these essential hydroxyl groups are masked by bulky TBDMS protecting groups. This structural modification would sterically hinder the molecule from fitting correctly into the VDR ligand-binding pocket and prevent the formation of the necessary hydrogen bonds for stable receptor binding and subsequent activation.

Therefore, it is strongly hypothesized that Calcipotriol Impurity F has significantly reduced, or negligible, binding affinity for the Vitamin D Receptor and is unlikely to exhibit pharmacological activity as a VDR agonist.

Figure 1: Hypothesized relationship between chemical structure and VDR activity.

Recommended Experimental Protocols for Pharmacological Characterization

To empirically validate the hypothesis regarding the pharmacological activity of Calcipotriol Impurity F, the following experimental protocols are recommended.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay will determine the affinity of Calcipotriol Impurity F for the VDR in comparison to Calcipotriol and the natural ligand, calcitriol.

Objective: To quantify the binding affinity (Ki) of Calcipotriol Impurity F for the VDR.

Materials:

-

Recombinant human VDR

-

[³H]-calcitriol (radioligand)

-

Calcipotriol (positive control)

-

Calcitriol (reference compound)

-

Calcipotriol Impurity F (test article)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, pH 7.4)

-

Hydroxyapatite slurry

-

Wash Buffer

-

Scintillation cocktail

-

Scintillation counter

Methodology:

-

Prepare serial dilutions of Calcipotriol, calcitriol, and Calcipotriol Impurity F.

-

In a multi-well plate, incubate recombinant human VDR with a fixed concentration of [³H]-calcitriol and varying concentrations of the test and control compounds.

-

Incubate at 4°C for 18-24 hours to reach equilibrium.

-

Add hydroxyapatite slurry to each well to bind the receptor-ligand complexes.

-

Wash the hydroxyapatite pellets to remove unbound radioligand.

-

Resuspend the pellets in scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of [³H]-calcitriol binding) and subsequently the Ki value.

Figure 2: Workflow for VDR Competitive Binding Assay.

VDR-Mediated Transcriptional Activation Assay (Reporter Gene Assay)

This assay will determine the functional ability of Calcipotriol Impurity F to act as an agonist or antagonist of the VDR.

Objective: To measure the ability of Calcipotriol Impurity F to induce VDR-mediated gene transcription.

Materials:

-

Human keratinocyte cell line (e.g., HaCaT) or another suitable cell line (e.g., HEK293)

-

Expression vector for human VDR

-

Reporter plasmid containing a VDR-responsive element (VDRE) linked to a reporter gene (e.g., luciferase)

-

Transfection reagent

-

Cell culture medium and supplements

-

Calcipotriol (positive control)

-

Calcitriol (reference compound)

-

Calcipotriol Impurity F (test article)

-

Luciferase assay reagent

-

Luminometer

Methodology:

-

Co-transfect the cells with the VDR expression vector and the VDRE-reporter plasmid.

-

Plate the transfected cells in a multi-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of Calcipotriol, calcitriol, and Calcipotriol Impurity F.

-

Incubate for 24-48 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the EC₅₀ value (concentration of the compound that elicits 50% of the maximal response).

Figure 3: Workflow for VDR-Mediated Transcriptional Activation Assay.

Data Presentation and Interpretation

The quantitative data obtained from the proposed experiments should be summarized as shown in Table 2 for clear comparison.

Table 2: Pharmacological Data for Calcipotriol and Related Compounds (Hypothetical Data for Impurity F)

| Compound | VDR Binding Affinity (Ki, nM) | VDR Transactivation (EC₅₀, nM) |

| Calcitriol | ~0.1 | ~0.1 |

| Calcipotriol | ~0.1 | ~0.2 |

| Calcipotriol Impurity F | >10,000 (Hypothesized) | No activity observed (Hypothesized) |

Based on the SAR analysis, it is anticipated that Calcipotriol Impurity F will exhibit a Ki value several orders of magnitude higher than that of Calcipotriol and will not show any significant agonist activity in the transactivation assay.

Conclusion

Calcipotriol Impurity F is a protected synthetic intermediate of Calcipotriol, characterized by the presence of TBDMS groups at the 1α and 3β positions. Based on well-established structure-activity relationships for VDR ligands, it is strongly hypothesized that this impurity lacks significant binding affinity for the VDR and is, therefore, pharmacologically inert. This whitepaper provides the necessary theoretical background and detailed experimental protocols to formally test this hypothesis. The rigorous characterization of such impurities is a critical component of drug development, ensuring the safety and quality of therapeutic products like Calcipotriol.

References

- 1. theclinivex.com [theclinivex.com]

- 2. Calcipotriol EP Impurity F - CAS - 112875-61-3 | Axios Research [axios-research.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. Calcipotriol EP Impurity F - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Calcipotriol EP Impurity F | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 7. clearsynth.com [clearsynth.com]

- 8. Calcipotriol EP Impurity F | CAS No- 112875-61-3 | NA [chemicea.com]

- 9. Calcipotriol EP Impurity F | 112875-61-3 | Pharma Impurities | Dr. Ashavin [drashavins.com]

- 10. veeprho.com [veeprho.com]

Toxicological Assessment of Calcipotriol Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological assessment of impurities associated with Calcipotriol, a synthetic vitamin D3 analogue widely used in the topical treatment of psoriasis. The presence of impurities in any active pharmaceutical ingredient (API) is a critical concern for drug safety and efficacy. This document outlines the common types of calcipotriol impurities, the regulatory framework for their assessment, and detailed methodologies for key toxicological evaluations. The information presented herein is intended to support researchers, scientists, and drug development professionals in ensuring the safety and quality of calcipotriol-containing drug products.

Introduction to Calcipotriol and its Impurities

Calcipotriol exerts its therapeutic effect by binding to the Vitamin D Receptor (VDR), which modulates gene expression related to cell proliferation and differentiation.[1] The manufacturing process of calcipotriol, as well as its degradation over time, can lead to the formation of various impurities. These impurities can be broadly categorized as:

-

Process-Related Impurities: These are substances formed during the synthesis of calcipotriol and may include isomers, by-products, and unreacted starting materials.[] The structural similarity of some of these impurities to calcipotriol necessitates sophisticated purification and analytical techniques for their control.[]

-

Degradation Products: These arise from the chemical decomposition of calcipotriol when exposed to environmental factors such as light, heat, and humidity.[] Forced degradation studies are instrumental in identifying potential degradation products that may form during the shelf-life of the drug product.[]

Several specific impurities of calcipotriol have been identified and are designated by the European Pharmacopoeia (EP) as Impurity A, B, C, D, E, F, G, H, and I.[3] The chemical structures of some of these impurities have been elucidated and are crucial for understanding their potential toxicological profiles.

Regulatory Framework for Impurity Assessment

The toxicological assessment of impurities in new drug substances is guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q3A(R2) guideline.[4][5] This guideline establishes a framework for the identification, reporting, and qualification of impurities. The qualification of an impurity is the process of acquiring and evaluating data that establishes its biological safety at the level specified in the drug substance.[4] An impurity is considered qualified if its level has been adequately tested in safety and/or clinical studies.[4] For impurities that are not qualified, a toxicological assessment is required.

Toxicological Assessment Strategy

A comprehensive toxicological assessment of calcipotriol impurities involves a combination of in silico, in vitro, and in vivo studies. The selection of appropriate tests depends on the nature of the impurity and the potential route of human exposure.

Caption: A logical workflow for the toxicological assessment of pharmaceutical impurities.

In Silico Assessment

Computational toxicology, or in silico assessment, is a valuable first step in evaluating the potential toxicity of impurities.[6][7] Quantitative Structure-Activity Relationship ((Q)SAR) models can predict the likelihood of an impurity being mutagenic, carcinogenic, or a skin sensitizer based on its chemical structure.[8] This approach helps in prioritizing impurities for further testing and can sometimes be sufficient for qualification if the predicted toxicity is low and the impurity level is below the established threshold of toxicological concern (TTC).

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA. For pharmaceutical impurities, the bacterial reverse mutation assay, commonly known as the Ames test, is a standard initial screen for mutagenicity.[9][10]

Table 1: Quantitative Data for Genotoxicity Assessment

| Assay | Test System | Endpoint | Concentration Range | Metabolic Activation | Result Interpretation |

| Ames Test | Salmonella typhimurium strains | Reverse mutations | Typically up to 5000 µ g/plate | With and without S9 mix | A significant, dose-related increase in revertant colonies indicates mutagenic potential. |

Cytotoxicity Assessment

Cytotoxicity assays evaluate the potential of a substance to cause cell death. For impurities in a topically applied product like calcipotriol, keratinocyte cell lines (e.g., HaCaT) are a relevant in vitro model.[11] The MTT assay is a common method to assess cell viability.[12]

Table 2: Quantitative Data for Cytotoxicity Assessment

| Assay | Cell Line | Endpoint | Concentration Range | Exposure Time | Result Interpretation |

| MTT Assay | HaCaT (human keratinocytes) | Cell viability | 0.001–100 µM | 72 hours | A dose-dependent decrease in cell viability (IC50 value) indicates cytotoxic potential.[12] |

Skin Sensitization Assessment

Skin sensitization is an allergic reaction that can occur upon repeated contact with a substance. The murine Local Lymph Node Assay (LLNA) is the preferred in vivo method for assessing the skin sensitization potential of chemicals.[4][13]

Table 3: Quantitative Data for Skin Sensitization Assessment

| Assay | Species | Endpoint | Concentration Range | Result Interpretation |

| LLNA | Mouse | Lymphocyte proliferation (Stimulation Index - SI) | Varies based on substance | An SI value greater than 3 is considered a positive result, indicating sensitization potential.[4] |

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of a test substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[10]

Methodology:

-

Bacterial Strains: Use at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation.

-

Metabolic Activation: Prepare a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.

-

Procedure (Plate Incorporation Method): a. Mix the test substance at various concentrations, the bacterial culture, and either S9 mix or a buffer into molten top agar. b. Pour the mixture onto minimal glucose agar plates. c. Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A dose-dependent increase in revertant colonies compared to the negative control indicates mutagenicity.

Caption: A simplified workflow of the Ames test procedure.

MTT Cytotoxicity Assay on Human Keratinocytes (HaCaT)

Objective: To determine the cytotoxic potential of a test substance on human keratinocytes by measuring mitochondrial dehydrogenase activity.[11]

Methodology:

-

Cell Culture: Culture HaCaT cells in appropriate medium until they reach a suitable confluency.

-

Treatment: Seed the cells in 96-well plates and expose them to various concentrations of the test substance for 72 hours.[12]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-3 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[11]

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[11]

Local Lymph Node Assay (LLNA)

Objective: To determine the skin sensitization potential of a test substance by measuring lymphocyte proliferation in the draining lymph nodes of mice.[4]

Methodology:

-

Animal Model: Use a group of female CBA/Ca or CBA/J mice for each dose group and a control group.

-

Application: Apply the test substance in a suitable vehicle to the dorsum of both ears of each mouse daily for three consecutive days.

-

Thymidine Incorporation: On day 6, inject a radiolabeled thymidine analogue (e.g., ³H-methyl thymidine) intravenously.

-

Lymph Node Excision: Five hours after the injection, euthanize the animals and excise the draining auricular lymph nodes.

-

Sample Processing and Analysis: Prepare single-cell suspensions of the lymph nodes and measure the incorporation of the radiolabel.

-

Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. An SI ≥ 3 is considered a positive result.[4]

Signaling Pathways of Calcipotriol

Calcipotriol's biological effects are primarily mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[14] Understanding this pathway is crucial for assessing how impurities might interfere with the therapeutic action of calcipotriol or cause off-target effects.

Caption: The Vitamin D Receptor (VDR) signaling pathway activated by calcipotriol.

Upon entering the keratinocyte, calcipotriol binds to the VDR in the cytoplasm.[14] This binding induces a conformational change in the VDR, leading to its heterodimerization with the retinoid X receptor (RXR).[15] The VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[15] This interaction modulates the transcription of genes involved in cell proliferation and differentiation, ultimately leading to the therapeutic effect of calcipotriol in psoriasis.[16]

Conclusion

The toxicological assessment of calcipotriol impurities is a critical component of ensuring the safety and quality of this important therapeutic agent. A systematic approach, guided by ICH principles and employing a combination of in silico, in vitro, and in vivo methods, is essential for a thorough evaluation. This technical guide provides a framework and detailed methodologies to aid researchers and drug development professionals in this process. A comprehensive understanding of the potential toxicities of impurities and the underlying mechanisms of action of calcipotriol will ultimately contribute to the development of safer and more effective treatments for psoriasis.

References

- 1. Calcipotriol EP Impurity A | 126860-83-1 | Pharma Impurities | Dr. Ashavin [drashavins.com]

- 3. researchgate.net [researchgate.net]

- 4. Local lymph node assay - Wikipedia [en.wikipedia.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Vitamin D receptor is essential for normal keratinocyte stem cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcipotriol EP Impurity A | 126860-83-1 [chemicea.com]

- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 9. criver.com [criver.com]

- 10. Ames test - Wikipedia [en.wikipedia.org]

- 11. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Low-dose calcipotriol can elicit wound closure, anti-microbial, and anti-neoplastic effects in epidermolysis bullosa keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

- 14. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 15. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of human epidermal keratinocyte differentiation by the vitamin D receptor and its coactivators DRIP205, SRC2, and SRC3 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Calcipotriol Impurity F Toxicity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for the in silico toxicological assessment of pharmaceutical impurities, using Calcipotriol Impurity F as a case study. In the absence of publicly available experimental or predictive toxicology data for this specific impurity, this document outlines a robust, guideline-compliant workflow for predicting potential toxicities such as mutagenicity, carcinogenicity, and skin sensitization. The methodologies are based on the internationally accepted standards outlined in the ICH M7 guideline, which mandates a dual (quantitative) structure-activity relationship ((Q)SAR) approach. This guide details the protocols for both an expert rule-based system and a statistical-based system, presents the predicted toxicological profile in a structured tabular format, and uses visualizations to clarify complex biological pathways and assessment workflows.

Introduction

Calcipotriol is a synthetic analog of Vitamin D3 used in the topical treatment of psoriasis.[1][2] Its therapeutic effect is mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates genes involved in cell proliferation, differentiation, and immune response.[3][4] During the synthesis of the active pharmaceutical ingredient (API), various process-related impurities and degradation products can arise.[5] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), require a thorough toxicological assessment of any impurity present above a specified threshold to ensure patient safety.[6]

Calcipotriol Impurity F (CAS No. 112875-61-3) is a known impurity of Calcipotriol.[7] Traditional toxicological testing involving animal studies is time-consuming, expensive, and ethically challenging. In silico toxicology offers a rapid, cost-effective, and scientifically robust alternative for the initial assessment of impurities. The ICH M7 guideline, in particular, endorses the use of two complementary in silico methodologies to predict bacterial mutagenicity, a key indicator of carcinogenic potential.[3] This approach involves:

-

An expert rule-based methodology that identifies structural fragments (toxicophores) associated with known mechanisms of toxicity.

-

A statistical-based methodology that uses machine learning algorithms trained on large datasets of toxicological information to make predictions.

This guide provides a framework for conducting such an assessment for Calcipotriol Impurity F, detailing the necessary protocols and illustrating the expected data output and its interpretation.

Hypothetical In Silico Toxicological Profile of Calcipotriol Impurity F

As no specific in silico toxicity data for Calcipotriol Impurity F is publicly available, this section presents a hypothetical toxicological profile. The predictions summarized in the tables below are illustrative of the output that would be generated by leading computational toxicology platforms like Lhasa Limited's Derek Nexus® (expert rule-based) and Sarah Nexus® (statistical-based).

Table 1: Predicted Genotoxicity and Carcinogenicity (ICH M7 Assessment)

| Toxicological Endpoint | Prediction System | Predicted Outcome | Confidence/Likelihood | Rationale / Structural Alert | ICH M7 Class |

| Bacterial Mutagenicity | Expert Rule-Based (e.g., Derek Nexus) | Negative | High Confidence | The structure of Calcipotriol Impurity F does not contain well-characterized structural alerts for mutagenicity. The core steroidal backbone and the side chain are not typically associated with DNA reactivity. | Class 5 |

| Bacterial Mutagenicity | Statistical-Based (e.g., Sarah Nexus) | Negative | High Confidence | The query structure is within the model's applicability domain. Comparison to structurally similar compounds in the training set shows no correlation with mutagenic activity. | Class 5 |

| Carcinogenicity (Rodent) | Expert Rule-Based (e.g., Derek Nexus) | Inactive | Plausible | No structural alerts for carcinogenicity identified. The compound is not structurally analogous to known classes of carcinogens. | - |

Table 2: Predicted Organ and Systemic Toxicity

| Toxicological Endpoint | Prediction System | Predicted Outcome | Confidence/Likelihood | Rationale / Structural Alert |

| Skin Sensitization | Expert Rule-Based (e.g., Derek Nexus) | Equivocal | Low | While no strong alerts are present, the presence of reactive functional groups (e.g., hydroxyl groups, double bonds) could potentially lead to haptenization, though this is considered unlikely for this specific structure. |

| Hepatotoxicity | Expert Rule-Based (e.g., Derek Nexus) | Inactive | Plausible | The molecule does not contain structural features commonly associated with drug-induced liver injury (e.g., aromatic nitro groups, furan rings). |

| Developmental Toxicity | Expert Rule-Based (e.g., Derek Nexus) | Inactive | Plausible | Lacks structural alerts associated with teratogenicity. |

Experimental Protocols: In Silico Toxicity Assessment

This section details the methodologies for conducting a comprehensive in silico toxicological assessment of a pharmaceutical impurity in line with ICH M7 guidelines.

Protocol for Expert Rule-Based Assessment (e.g., Derek Nexus)

-

Structure Input: The chemical structure of the query compound, Calcipotriol Impurity F, is rendered in a compatible format (e.g., SMILES or MOL file) and submitted to the software.

-

Knowledge Base Comparison: The software compares the input structure against its knowledge base. This knowledge base consists of hundreds of thousands of expertly curated structure-activity relationships (SARs) and toxicophores derived from public and proprietary data.

-

Alert Firing: The system identifies if any part of the query molecule matches a known structural alert for a specific toxicological endpoint (e.g., mutagenicity, skin sensitization).

-

Prediction Generation:

-

Positive Prediction: If a structural alert is "fired," the system generates a prediction of toxicity. This prediction is qualified with a likelihood level (e.g., Certain, Plausible, Equivocal, Improbable, Impossible) based on the strength of the evidence supporting the alert. The output includes the mechanistic rationale and supporting literature references.

-

Negative Prediction: If no alerts are fired for endpoints like mutagenicity or skin sensitization, the software issues a negative prediction. To increase confidence, the system further checks if the structure contains any "misclassified" or "unclassified" features by comparing it against a reference set of known non-toxic compounds. A negative prediction with no such features is considered high confidence.

-

-

Expert Review: A qualified toxicologist reviews the software output. The review considers the relevance of the fired alert (if any), the likelihood level, the applicability of the supporting data to the query compound, and the overall confidence in the prediction.

Protocol for Statistical-Based QSAR Assessment (e.g., Sarah Nexus)

-

Structure Input: The chemical structure of Calcipotriol Impurity F is submitted to the statistical-based QSAR model.

-

Model Applicability Domain Check: The software first determines if the query structure falls within its applicability domain. This is crucial for ensuring the reliability of the prediction. The model assesses whether it has sufficient data on structurally similar compounds in its training set to make a robust prediction.

-

Feature Generation and Prediction: The model calculates a set of molecular descriptors or "fingerprints" for the query structure. It then uses its machine learning algorithm (e.g., a self-organising hierarchical network) to compare these features against those of the thousands of compounds in its training set, for which experimental Ames test data is known.[1] Based on this comparison, it predicts a positive or negative outcome for bacterial mutagenicity.

-

Hypothesis and Confidence Output: The software provides a clear positive or negative prediction, along with a confidence score. It also highlights the structural features and training set examples that contributed most significantly to the prediction, providing transparency.

-

Expert Review: The toxicologist reviews the prediction, the confidence level, and the supporting evidence. The review focuses on the structural similarity of the query compound to the training set examples cited by the model and confirms that the compound is within the model's domain.

Integrated Assessment and ICH M7 Classification

-

Combine Results: The outcomes from both the expert rule-based and statistical-based models are combined.

-

Assign ICH M7 Class:

-

If both models are negative, the impurity is considered to have no mutagenic potential and is assigned to Class 5 . It can be treated as a non-mutagenic impurity.

-

If either model gives a positive result, and this is supported by an expert review, the impurity is treated as mutagenic and assigned to Class 2 .

-

If there is a positive result in one or both models but there is also conflicting evidence (e.g., data on a close structural analog suggesting no mutagenicity), the impurity may be assigned to Class 3 . This would typically require further experimental testing (e.g., an Ames test) to resolve.

-

Mandatory Visualizations

Biological Pathway

Caption: Calcipotriol binds to the VDR, leading to gene transcription modulation.

Experimental Workflow

Caption: Workflow for ICH M7 compliant in silico impurity assessment.

Logical Relationship Diagram

Caption: Logical flow from impurity identification to risk assessment.

Conclusion

The in silico toxicological assessment of pharmaceutical impurities is a cornerstone of modern drug development and safety evaluation. While specific predictive data for Calcipotriol Impurity F is not publicly documented, this guide establishes a clear and robust framework for its evaluation based on established regulatory principles and computational tools. By employing a dual QSAR approach, as mandated by the ICH M7 guideline, researchers can generate reliable, scientifically defensible predictions for key toxicological endpoints like mutagenicity. The hypothetical assessment presented herein suggests that Calcipotriol Impurity F is unlikely to be mutagenic and would likely be classified as an ICH M7 Class 5 impurity, posing a low carcinogenic risk. This workflow underscores the power of computational toxicology to accelerate drug development, reduce reliance on animal testing, and ensure patient safety.

References

- 1. Evaluation of a statistics-based Ames mutagenicity QSAR model and interpretation of the results obtained - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pozescaf.com [pozescaf.com]

- 5. optibrium.com [optibrium.com]

- 6. lhasalimited.org [lhasalimited.org]

- 7. eprints.lancs.ac.uk [eprints.lancs.ac.uk]

A Comprehensive Technical Guide to Forced Degradation Studies of Calcipotriol and the Origin of Impurity F

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of forced degradation studies on Calcipotriol, with a specific focus on clarifying the nature and origin of Calcipotriol Impurity F. This document will detail experimental protocols, present quantitative data from degradation studies, and illustrate relevant pathways and workflows using diagrams as requested.

Introduction to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process.[1] These studies involve subjecting a drug substance to conditions more severe than accelerated stability testing to intentionally degrade it. The primary objectives of forced degradation studies are to:

-

Elucidate the degradation pathways of a drug substance.

-

Identify the likely degradation products.

-

Establish the intrinsic stability of the molecule.[1]

-

Develop and validate stability-indicating analytical methods.

The International Council for Harmonisation (ICH) guidelines recommend exposing drug substances to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and light.[1]

The Nature of Calcipotriol and Its Impurities

Calcipotriol (also known as calcipotriene) is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis.[] Its complex chemical structure makes it susceptible to degradation. Impurities in a drug substance like Calcipotriol can be categorized into two main types:

-

Process-Related Impurities: These are byproducts or unreacted starting materials that arise during the synthesis of the active pharmaceutical ingredient (API).[]

-

Degradation Products: These are formed when the drug substance degrades over time due to exposure to environmental factors such as heat, light, moisture, or through interaction with other components in the drug product.[]

Calcipotriol Impurity F: A Process-Related Impurity, Not a Degradation Product

A crucial point of clarification is the classification of Calcipotriol Impurity F. Contrary to what might be inferred from a request for "forced degradation studies leading to Calcipotriol Impurity F," this specific impurity is not a product of Calcipotriol degradation under standard stress conditions.

Calcipotriol Impurity F is identified as 1,3-Bis-O-(tert-butyldimethylsilyl)calcipotriene . This chemical structure reveals that it is a silyl-protected derivative of Calcipotriol. Silyl ethers are common protecting groups used during the chemical synthesis of complex molecules like Calcipotriol to prevent certain reactive groups (in this case, hydroxyl groups at the 1 and 3 positions) from participating in subsequent reactions. This protected compound is a synthetic intermediate in the manufacturing process of Calcipotriol.

The following diagram illustrates the likely origin of Calcipotriol Impurity F as a process-related impurity during the synthesis of Calcipotriol.

References

An In-depth Technical Guide to the Thermal and Photolytic Degradation Pathways of Calcipotriol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy is intrinsically linked to its chemical stability. As a molecule susceptible to degradation by both heat and light, a thorough understanding of its degradation pathways is paramount for the development of stable pharmaceutical formulations, ensuring optimal potency and safety. This technical guide provides a comprehensive overview of the thermal and photolytic degradation of Calcipotriol, detailing the degradation products, reaction pathways, and the experimental protocols used for their investigation.

Core Degradation Pathways

Calcipotriol's degradation is primarily initiated by thermal energy or absorption of ultraviolet (UV) radiation. These processes can lead to isomerization and the formation of various degradation products, which may have altered biological activity.

Thermal Degradation

The principal thermal degradation pathway of Calcipotriol involves a reversible isomerization to form pre-calcipotriol . This reaction is influenced by temperature and the solvent system. While pre-calcipotriol is considered an isomer and not an impurity, its formation can impact the overall therapeutic effect of the drug product.[1] Under more strenuous thermal conditions, further degradation can occur, although pre-calcipotriol is the most commonly identified thermal degradant.

Photolytic Degradation

Exposure to UV radiation, particularly UVA, is a significant cause of Calcipotriol degradation. The primary photolytic degradation pathways include:

-

Isomerization of the side chain: The E-isomer of the side chain can undergo isomerization to the Z-isomer, leading to the formation of photoproducts.[1]

-

Formation of diastereomers: UV exposure can induce the formation of diastereomers with either R or S configuration.[1]

-

Formation of pre-calcipotriol: Similar to thermal degradation, UV radiation can also facilitate the conversion of Calcipotriol to pre-calcipotriol.[1]

The presence of certain UV absorbers, such as sulisobenzone, has been shown to unexpectedly accelerate the photodegradation of Calcipotriol.[1]

Quantitative Data Summary

The following tables summarize the key degradation products of Calcipotriol under thermal and photolytic stress conditions.

Table 1: Major Degradation Products of Calcipotriol

| Degradation Pathway | Degradant Name | Method of Identification | Reference |

| Thermal | Pre-calcipotriol | LC-MS | [1] |

| Photolytic | Z-isomer of side chain | UHPLC/MSE | [1] |

| Photolytic | Diastereomers (R/S) | UHPLC/MSE | [1] |

| Photolytic | Pre-calcipotriol | UHPLC/MSE | [1] |

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following sections outline the key experimental protocols for investigating the thermal and photolytic degradation of Calcipotriol.

Protocol 1: Forced Thermal Degradation Study

Objective: To induce and identify thermal degradation products of Calcipotriol.

Methodology:

-

Sample Preparation: Prepare a solution of Calcipotriol in a suitable solvent (e.g., methanol or a mixture of triethylamine and chloroform) at a known concentration (e.g., 0.2 mg/mL).[1]

-

Stress Conditions: Incubate the sample solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[1]

-

Sample Analysis:

-

At specified time intervals, withdraw aliquots of the stressed sample.

-

Analyze the samples using a validated stability-indicating HPLC or UHPLC-MS method.

-

The mobile phase can consist of a mixture of water, methanol, acetonitrile, and tetrahydrofuran in a gradient elution mode.

-

Detection is typically performed using a UV detector at 264 nm for Calcipotriol and its related substances.

-

-

Data Analysis:

-

Identify and quantify the degradation products by comparing their retention times and mass spectra with those of reference standards (if available) or by structural elucidation using techniques like MS/MS.

-

Calculate the percentage of degradation of Calcipotriol.

-

Protocol 2: Forced Photodegradation Study

Objective: To induce and identify photolytic degradation products of Calcipotriol.

Methodology:

-

Sample Preparation: Prepare a solution of Calcipotriol in a suitable solvent (e.g., methanol) at a known concentration (e.g., 0.1 mg/mL).[1]

-

Stress Conditions:

-

Expose the sample solution to a controlled source of UV radiation (e.g., UVA lamp with a wavelength of 365 nm) in a photostability chamber.

-

The exposure should be for a defined duration and at a specified light intensity (e.g., 1.2 million lux hours and 200 watt-hours/m²).

-

A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis:

-

Following exposure, analyze the irradiated and dark control samples using a validated UHPLC-MS/MS method.

-

The method should be capable of separating Calcipotriol from its photoproducts.

-

-

Data Analysis:

-

Identify and characterize the photoproducts based on their chromatographic behavior and mass spectral data.

-

Determine the extent of photodegradation by comparing the peak areas of Calcipotriol in the irradiated and control samples.

-

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and experimental workflows.

Conclusion

A comprehensive understanding of the thermal and photolytic degradation pathways of Calcipotriol is critical for the development of stable and effective topical formulations. The primary degradation products, including pre-calcipotriol and various isomers, are formed through well-defined reaction pathways initiated by heat and UV radiation. By employing robust experimental protocols and advanced analytical techniques such as UHPLC-MS, researchers and drug development professionals can effectively characterize the stability profile of Calcipotriol, leading to the design of improved drug products with enhanced shelf-life and therapeutic performance. Further research into the kinetics of these degradation reactions will provide a more quantitative understanding of Calcipotriol's stability and aid in the development of predictive models for formulation optimization.

References

Unveiling the Degradation Landscape of Calcipotriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis.[1][2][3] Its therapeutic efficacy is intrinsically linked to its chemical stability. This technical guide provides an in-depth exploration of the known and novel degradation products of Calcipotriol, offering a comprehensive overview for researchers and professionals in drug development. The document details the methodologies for identifying these degradants and presents a consolidated view of the quantitative data available.

Core Degradation Pathways and Products

Calcipotriol is susceptible to degradation under various conditions, including exposure to light, heat, oxidation, and changes in pH.[] Understanding these degradation pathways is critical for ensuring the stability, safety, and efficacy of pharmaceutical formulations.

Photodegradation

Exposure to ultraviolet (UV) radiation is a significant factor in the degradation of topically applied Calcipotriol.[1][2][5] Studies have shown that more than 90% of Calcipotriol can degrade upon exposure to UVA and UVB radiation.[5][6] This necessitates careful consideration in co-administration with phototherapy, where it is recommended to apply Calcipotriol after UV exposure.[1][5]

A recent study has characterized four novel photodegradation products, designated as CP-2, CP-3, CP-4, and CP-5, which were formed in the presence of the UV filter sulisobenzone.[1][2] The primary degradation pathway involves the isomerization of the E-4-cyclopropyl-4-hydroxy-1-methylbut-2-en-1-yl moiety to its Z isomer, leading to the formation of diastereomers.[1][2]

Thermal and Oxidative Degradation

Forced degradation studies have demonstrated that Calcipotriol is sensitive to both heat and oxidative stress.[] A notable degradation product formed under conditions of heat exposure, UVA radiation, and oxidation with hydrogen peroxide has been identified as pre-calcipotriol .[1] Pre-calcipotriol is an isomer of Calcipotriol and its formation is a reversible process that can occur in medicinal products, influenced by temperature.[1]

Hydrolytic Degradation

Calcipotriol also undergoes degradation in acidic and basic environments.[] Significant degradation has been observed under acidic (0.01N HCl) and basic (0.005N NaOH) conditions.[]

Known Impurities and Other Related Compounds

Apart from degradation products formed under stress conditions, several process-related impurities of Calcipotriol have been identified. These are typically formed during the synthesis of the active pharmaceutical ingredient.[1][] The European Pharmacopoeia (EP) lists several impurities, including:

Other identified isomers and related compounds include trans-calcipotriol (5E, 7E), 24R-calcipotriol, and the beta-calcipotriol isomer.[1]

Quantitative Data Summary

The following tables summarize the quantitative findings from various stability and degradation studies of Calcipotriol.

Table 1: Summary of Forced Degradation Studies of Calcipotriol []

| Stress Condition | Reagent/Parameters | Temperature | Duration | Outcome |

| Acid Hydrolysis | 0.01N HCl | Room Temperature | 5 min | Significant Degradation |

| Base Hydrolysis | 0.005N NaOH | Room Temperature | 5 min | Significant Degradation |

| Oxidation | 3% H₂O₂ | 70°C | 10 min | Significant Degradation |

| Thermal Degradation | - | 60°C | 2 hours | Significant Degradation |

| Photolytic Degradation | 1.2 million lux hours, 200 Wh/m² UV light | - | - | Significant Degradation |

Table 2: Identified Degradation Products and Impurities of Calcipotriol

| Compound Name | Type | Formation Conditions/Source | Reference |

| CP-2, CP-3, CP-4, CP-5 | Photodegradation Product | UVA irradiation in the presence of sulisobenzone | [1][2] |

| Pre-calcipotriol | Degradation Product | Heat, UVA radiation, Oxidation (H₂O₂) | [1] |

| Calcipotriol EP Impurity A | Process-related Impurity | Synthesis | [][7][8] |

| Calcipotriol EP Impurity B | Process-related Impurity | Synthesis | [][7][8] |

| Calcipotriol EP Impurity C | Process-related Impurity | Synthesis | [][7][8] |

| Calcipotriol EP Impurity D | Process-related Impurity | Synthesis | [][7][8] |

| Calcipotriol EP Impurity E | Process-related Impurity | Synthesis | [][7][8] |

| Calcipotriol EP Impurity F | Process-related Impurity | Synthesis | [][7][9] |

| Calcipotriol EP Impurity H | Process-related Impurity | Synthesis | [7][9][10] |

| Calcipotriol EP Impurity I | Process-related Impurity | Synthesis | [7][8][9] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible identification and quantification of Calcipotriol degradation products.

Photodegradation Study Protocol

This protocol is based on the methodology used for identifying novel photodegradation products in the presence of UV filters.[1]

-

Sample Preparation: Prepare a methanolic solution of Calcipotriol at a concentration of 0.1 mg/mL.

-

Irradiation: Place the solution in quartz Petri dishes covered with quartz lids. Irradiate the samples with UVA light in a climate chamber.

-

Analysis: Employ an Ultra-High-Performance Liquid Chromatography/Mass Spectrometry with Electrospray Ionization (UHPLC/MSE) method for the determination of Calcipotriol and its degradation products.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 150 × 4.6 mm, 2.7 µm).

-

Mobile Phase: A gradient of water, methanol, and acetonitrile.

-

Detection: UV detection at 264 nm and mass spectrometry for identification.

-

-

Mass Spectrometry: Utilize high-resolution mass spectrometry to obtain accurate mass measurements of the parent ion and its fragments to elucidate the structures of the degradation products.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on Calcipotriol.[][11]

-

Acid and Base Hydrolysis:

-

Treat a solution of Calcipotriol with 0.01N HCl and 0.005N NaOH, respectively.

-

Maintain the samples at room temperature for a specified duration (e.g., 5 minutes).

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Treat a solution of Calcipotriol with 3% hydrogen peroxide.

-

Heat the sample at 70°C for 10 minutes.

-

-

Thermal Degradation:

-

Expose a solid or solution sample of Calcipotriol to a temperature of 60°C for 2 hours.

-

-

Photolytic Degradation:

-

Expose a solution of Calcipotriol to UV light (e.g., 1.2 million lux hours, 200 Wh/m²).

-

-

Analysis: Analyze all stressed samples using a stability-indicating HPLC method, such as the one described in the photodegradation protocol, to separate and quantify the degradation products.

Visualizing Pathways and Workflows

Calcipotriol Signaling Pathway

Calcipotriol exerts its therapeutic effect by binding to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on target genes, modulating their transcription to influence cell proliferation and differentiation.[3][12]

Caption: Calcipotriol's mechanism of action via the Vitamin D Receptor signaling pathway.

Calcipotriol Metabolism

Following systemic absorption, Calcipotriol is rapidly metabolized in the liver. The primary metabolic pathway involves oxidation to MC1046, which is further metabolized to MC1080 and eventually to calcitroic acid.[12]

Caption: The metabolic pathway of Calcipotriol in the liver.

Experimental Workflow for Degradation Product Identification

The identification of novel degradation products follows a systematic workflow, from stress testing to structural elucidation.

Caption: A typical experimental workflow for the identification of degradation products.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Topical calcitriol is degraded by ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. veeprho.com [veeprho.com]

- 8. Calcipotriol EP Impurity B | Axios Research [axios-research.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Calcipotriol EP Impurity H | IC166557 | Biosynth [biosynth.com]

- 11. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcipotriol - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Sensitive UPLC-MS/MS Method for the Detection of Calcipotriol Impurity F

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection and quantification of Calcipotriol Impurity F. Calcipotriol, a synthetic analog of vitamin D3, is a key active pharmaceutical ingredient in topical treatments for psoriasis.[] The presence of impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, robust analytical methods for impurity profiling are crucial. This method is designed for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Calcipotriol.

Introduction

Calcipotriol is susceptible to degradation under various conditions, leading to the formation of several impurities.[][2] Calcipotriol Impurity F, with a molecular weight of 641.14 g/mol , is identified as a bis-silylated derivative of Calcipotriol.[3][4] Its effective separation from the parent drug and other related substances is essential. UPLC-MS/MS offers superior sensitivity and selectivity compared to conventional HPLC-UV methods, making it the ideal technique for trace-level impurity analysis.[5][6] This application note provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of Calcipotriol Impurity F.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction (LLE) procedure is recommended for the extraction of Calcipotriol and its impurities from various sample matrices.

Reagents and Materials:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE)

-

Internal Standard (IS): A deuterated analog of Calcipotriol, such as MC 1080-d4, is recommended for optimal accuracy and precision.[7][8] If a deuterated standard is unavailable, a structurally similar compound can be used after thorough validation.

Procedure:

-

To 100 µL of the sample (e.g., dissolved drug substance, formulation, or biological matrix), add 25 µL of the internal standard working solution.

-

Add 500 µL of MTBE.

-

Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge the sample at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Vortex briefly and transfer the solution to an autosampler vial for UPLC-MS/MS analysis.[7]

UPLC-MS/MS Method

Instrumentation:

-

UPLC System: A high-performance liquid chromatography system capable of handling high pressures.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Gradient | See Table 1 |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Total Run Time | Approximately 5-7 minutes |

Table 1: Exemplary Gradient Elution Program.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 85 | 15 |

| 1.0 | 15 | 85 |

| 3.0 | 5 | 95 |

| 3.5 | 5 | 95 |

| 3.6 | 85 | 15 |

| 5.0 | 85 | 15 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions:

Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The following are proposed MRM transitions for Calcipotriol Impurity F. Note: These transitions are theoretical and should be optimized for the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Calcipotriol Impurity F | 642.1 [M+H]+ | To be determined | 0.05 | To be optimized | To be optimized |

| Internal Standard (e.g., MC 1080-d4) | To be determined | To be determined | 0.05 | To be optimized | To be optimized |

Data Presentation

The following table summarizes representative quantitative performance characteristics for the analysis of vitamin D analogs and their impurities using UPLC-MS/MS. These values are provided for guidance and the specific performance of the method for Calcipotriol Impurity F should be determined through method validation.

Table 2: Representative Quantitative Data for Vitamin D Analog Impurity Analysis.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.002 - 7 ng/mL | [9][10][11] |

| Limit of Quantification (LOQ) | 0.006 - 10 ng/mL or 0.5% of the main component | [9][10][11] |

| Linearity (r²) | > 0.99 | [12] |

| Intra-day Precision (%CV) | < 15% | [12] |

| Inter-day Precision (%CV) | < 15% | [12] |

| Accuracy (% Recovery) | 85 - 115% | [2] |

Experimental Workflow Diagram

Caption: Experimental workflow for the UPLC-MS/MS analysis of Calcipotriol Impurity F.

Logical Relationship Diagram

Caption: Logical relationship for the analysis of Calcipotriol Impurity F.

Conclusion

The UPLC-MS/MS method outlined in this application note provides a sensitive and selective approach for the detection and quantification of Calcipotriol Impurity F. The detailed protocol for sample preparation and instrumental analysis, along with the representative performance data, offers a solid foundation for researchers and drug development professionals to implement this method in their laboratories. Method validation should be performed to demonstrate its suitability for its intended purpose.

References

- 2. Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE | MDPI [mdpi.com]

- 3. theclinivex.com [theclinivex.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 6. lcms.cz [lcms.cz]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. orbi.uliege.be [orbi.uliege.be]

- 10. An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scirp.org [scirp.org]

- 12. Sensitive and rapid UHPLC-MS/MS assay for simultaneous quantifications of calcipotriol and paclitaxel in rat whole blood and plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Development of a Stability-Indicating HPLC Method for the Quantification of Calcipotriol

Application Note

Introduction

Calcipotriol is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis. To ensure the quality, efficacy, and safety of pharmaceutical products containing Calcipotriol, a validated stability-indicating analytical method is crucial. This method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form during manufacturing, storage, or upon exposure to light and heat. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Calcipotriol. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Principle

The method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate Calcipotriol from its potential degradation products. A C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of organic solvents and water allows for the efficient separation of the analyte from its impurities. The method's stability-indicating nature is confirmed through forced degradation studies, where the drug substance is subjected to various stress conditions to generate potential degradants.

Experimental

Instrumentation and Materials

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

-

Chemicals and Reagents:

-

Calcipotriol reference standard

-

HPLC grade methanol, acetonitrile, and water[1]

-

Reagents for forced degradation studies: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Chromatographic Conditions

The following chromatographic conditions have been found to be suitable for the analysis of Calcipotriol.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm)[1] |

| Mobile Phase | Methanol: Water (80:20, v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Detection Wavelength | 264 nm[1][2] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 50°C[2][3][4][5] |

| Retention Time | Approximately 8.2 minutes[1] |

Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of Calcipotriol reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with methanol.[1]

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 10-50 µg/mL).[6]

Sample Preparation (from Ointment):

-

Accurately weigh a quantity of ointment equivalent to a known amount of Calcipotriol.

-

Transfer the weighed ointment to a suitable container.

-

Extract the drug from the ointment matrix using a suitable solvent like methanol. This may involve sonication and centrifugation to ensure complete extraction.

-

Filter the resulting solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Protocol

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation parameters include:

-

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated through forced degradation studies.

-

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiking).

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.